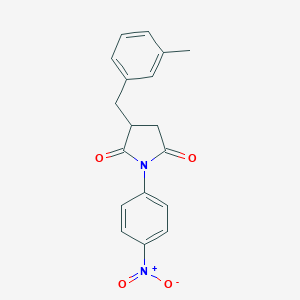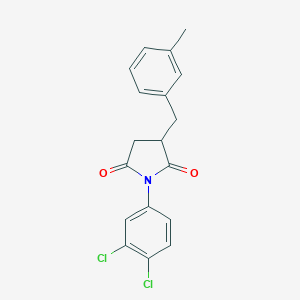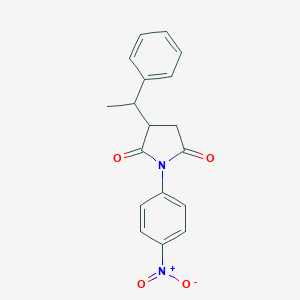![molecular formula C23H16ClNOS B407097 6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B407097.png)
6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of thiazepines. Thiazepines are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms. This particular compound is characterized by its unique structure, which includes a chloro-methylphenyl group and a benzo-indeno-thiazepinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo-indeno core: This can be achieved through a Friedel-Crafts acylation reaction, where an indanone derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the thiazepine ring: The benzo-indeno core is then reacted with a thioamide and a halogenating agent such as phosphorus pentachloride (PCl5) to form the thiazepine ring.
Substitution with the chloro-methylphenyl group: Finally, the chloro-methylphenyl group is introduced through a nucleophilic substitution reaction, where the thiazepine intermediate reacts with 3-chloro-4-methylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the thiazepine ring to a dihydrothiazepine derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloro-methylphenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazepine derivatives.
Substitution: Amino or thio-substituted derivatives.
Applications De Recherche Scientifique
6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one: shares structural similarities with other thiazepine derivatives such as:
Uniqueness
- Structural Uniqueness : The presence of the chloro-methylphenyl group and the specific arrangement of the thiazepine ring confer unique chemical and biological properties to the compound.
- Biological Activity : Compared to similar compounds, this compound may exhibit distinct biological activities, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C23H16ClNOS |
|---|---|
Poids moléculaire |
389.9g/mol |
Nom IUPAC |
11-(3-chloro-4-methylphenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C23H16ClNOS/c1-13-10-11-14(12-17(13)24)23-20-21(15-6-2-3-7-16(15)22(20)26)25-18-8-4-5-9-19(18)27-23/h2-12,20,23H,1H3 |
Clé InChI |
ORAJIGOTZNKJIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2C3C(=NC4=CC=CC=C4S2)C5=CC=CC=C5C3=O)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)C2C3C(=NC4=CC=CC=C4S2)C5=CC=CC=C5C3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B407015.png)
![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B407016.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B407017.png)
![3-nitro-4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B407018.png)

![4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B407020.png)
![2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B407021.png)



![8-nitro-4-{3-nitrophenyl}-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B407030.png)
![1-chloro-4-(2-chlorophenyl)-8-nitro-2-({2-nitrophenyl}sulfanyl)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407032.png)
![1-chloro-4-(4-fluorophenyl)-8-nitro-2-({2-nitrophenyl}sulfanyl)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407035.png)
![4-(4-bromophenyl)-1-chloro-8-nitro-2-({2-nitrophenyl}sulfanyl)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407036.png)
